4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS No.: 946321-63-7
Cat. No.: VC11964415
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946321-63-7 |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | JMGJWNXCFNDYOR-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Introduction
Synthesis
The synthesis of such compounds typically involves:
-
Amide Bond Formation: Reacting an amine (e.g., 1-propanoyl-tetrahydroquinoline derivative) with an acyl chloride or carboxylic acid derivative (e.g., 4-methylbenzoic acid).
-
Catalysts and Conditions: Employing coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine) to facilitate bond formation.
-
Purification: Using recrystallization or column chromatography to isolate the pure compound.
Characterization Techniques
To confirm the structure and purity of the compound, researchers use:
-
NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To detect characteristic amide (C=O) stretching vibrations (~1650 cm⁻¹).
-
Elemental Analysis: To verify the molecular formula.
Potential Applications
Compounds with similar structures are often explored for:
-
Pharmacological Activity:
-
Antimicrobial or antiproliferative properties due to their ability to interact with biological targets.
-
Potential as enzyme inhibitors or receptor modulators.
-
-
Material Science:
-
Use as intermediates in organic synthesis or as ligands in coordination chemistry.
-
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~322 g/mol |
| Melting Point | TBD (dependent on synthesis conditions) |
| Solubility | Soluble in organic solvents like DMSO |
| IR Absorption Peaks | ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (NH stretch) |
| Biological Activity | Hypothetical antimicrobial/anticancer potential |
Future Research Directions
To fully understand this compound's potential:
-
Conduct computational studies (e.g., molecular docking) to predict its interaction with biological targets.
-
Evaluate its pharmacokinetics and toxicity profiles using in vitro and in vivo models.
-
Investigate derivatives by modifying substituents to optimize activity.
If more specific details about this compound become available, further tailored insights can be provided.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume